2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol
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Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₀O₁₂ and its molecular weight is 510.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Studies
Research on 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol has focused on its applications in synthetic chemistry, particularly in the synthesis of complex oligosaccharides and glycomimetics. The compound is utilized as a building block for the synthesis of β-D-glucose oligosaccharides, as demonstrated by Zeng and Kong (2003) in their work on creating glucohexaose derivatives for studying Phytophthora parasitica (Zeng & Kong, 2003). Similarly, DFT studies by Whitfield (2007) on the ionization of alpha and beta glycopyranosyl donors have contributed to our understanding of glycosylation processes, highlighting the importance of the compound in mimicking enzyme transition states (Whitfield, 2007).
Glycomimetics and Biological Applications
The compound has been employed in the synthesis of glycomimetics and studying their biological functions. For instance, Kuszmann, Medgyes, and Boros (2004) explored two approaches to synthesize 3-beta-D-glucopyranosyl-D-glucitol, showcasing the compound's versatility in glycosidation reactions and its potential applications in developing therapeutics or biochemical tools (Kuszmann et al., 2004).
Advanced Materials and Functionalization
In materials science, the compound's glycosylation capacity is leveraged to create novel materials with specific functionalities. Aversa et al. (2005) demonstrated the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose in the synthesis of multivalent thiosaccharides, potentially useful in biological recognition and materials science (Aversa et al., 2005).
Chemical Biology and Drug Design
In chemical biology and drug design, the compound's role is crucial for synthesizing molecules with potential therapeutic applications. Witczak, Lorchak, and Nguyen (2007) described a click chemistry approach to produce novel 4-deoxy-(1-->5)-5-C-thiodisaccharides, illustrating how such molecules can be designed for specific biological functions or as drug candidates (Witczak et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCALRXNXUDXSR-BTNZFBCUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858431 |
Source
|
Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213264-93-8 |
Source
|
Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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